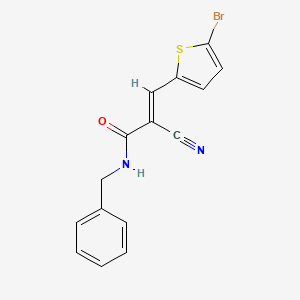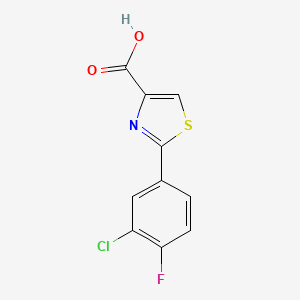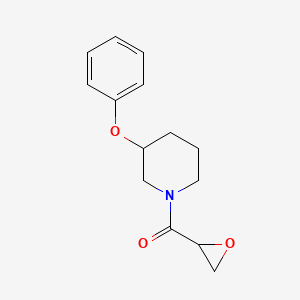![molecular formula C20H13ClN4O3 B2805989 N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 477493-41-7](/img/structure/B2805989.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial pharmacophore and a significant class of organic compounds, which have shown a wide range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with carboxylic acids in the presence of a catalyst . The specific synthesis process can vary depending on the substituents on the benzimidazole.Molecular Structure Analysis
Benzimidazole features a fusion of a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms. The planarity and aromaticity of the benzimidazole core allow it to participate in π-π stacking interactions, which can be relevant in biological systems .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of compounds. The type of reactions and the products formed can greatly depend on the substituents attached to the benzimidazole .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. Generally, benzimidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Anticancer Potential
A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds with structures closely related to N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide, were synthesized and evaluated for their anticancer properties. Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] demonstrated significant cytotoxicity against the A549 cell line, suggesting potential as potent anticancer agents. These compounds were found to induce apoptosis in the K562 cell line and inhibit poly (ADP-ribose) polymerase (PARP), indicating their mechanism of action (Aurelio Romero-Castro et al., 2011).
Antihypertensive Activity
Research on benzimidazole derivatives has extended into their antihypertensive properties. Specifically, benzimidazole derivatives synthesized for this purpose showed significant antihypertensive activity, highlighting the potential for these compounds in treating hypertension. The structural analysis and the presence of specific functional groups contribute to their activity, opening avenues for the development of new antihypertensive drugs (Mukesh C. Sharma et al., 2010).
Antimicrobial Properties
N-substituted phenyl acetamide benzimidazole-based derivatives have been synthesized and analyzed for their antibacterial activities against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative in particular, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, exhibited significant potent antibacterial activity, suggesting that m-nitro phenyl at the N-position of benzimidazole strongly favors anti-MRSA activity (S. Chaudhari et al., 2020).
Vasorelaxant Leads
The vasorelaxant activity of 2-(substituted phenyl)-1H-benzimidazoles was investigated, with certain derivatives showing potent activity in in vitro rat aorta ring tests. These findings suggest the potential of benzimidazole derivatives as novel vasorelaxant leads and possibly against hypertensive diseases, indicating a broad scope of application in cardiovascular disorders (S. Estrada-Soto et al., 2006).
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been associated with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds containing the imidazole moiety are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole-containing compounds have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds indicated a favourable pharmacokinetic profile .
Result of Action
Imidazole-containing compounds have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-13-8-9-18(25(27)28)15(11-13)20(26)22-14-5-3-4-12(10-14)19-23-16-6-1-2-7-17(16)24-19/h1-11H,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFIWPWWEHGFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2805908.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)
![7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2805913.png)
![N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805915.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)
![Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2805919.png)

![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)
![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)



